molecular formula C10H13N3O4S B14807983 3-Cyclopropoxy-5-(methylsulfonamido)isonicotinamide

3-Cyclopropoxy-5-(methylsulfonamido)isonicotinamide

Cat. No.: B14807983
M. Wt: 271.30 g/mol
InChI Key: RCYFNDMDOGHJSO-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-(methylsulfonamido)isonicotinamide is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.29 g/mol . This compound is part of the isonicotinamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-Cyclopropoxy-5-(methylsulfonamido)isonicotinamide typically involves the reaction of isonicotinamide with appropriate reagents under controlled conditions. One common method involves the use of copper (II) acetate and isonicotinamide in methanol as a solvent . The reaction conditions, such as temperature, time, and molar ratios, are carefully controlled to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Cyclopropoxy-5-(methylsulfonamido)isonicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential interactions with DNA and proteins . In medicine, it is being explored for its potential therapeutic properties, including antibacterial and anticancer activities. Additionally, it has applications in the pharmaceutical industry as an intermediate in drug synthesis .

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-(methylsulfonamido)isonicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The sulfonamide group in the compound is known to inhibit the synthesis of folic acid in bacteria, leading to antibacterial effects . In cancer research, it may interfere with cell proliferation pathways, leading to reduced tumor growth.

Comparison with Similar Compounds

3-Cyclopropoxy-5-(methylsulfonamido)isonicotinamide can be compared with other similar compounds, such as 3-Cyclopropoxy-N-methyl-5-(methylsulfonamido)isonicotinamide While both compounds share a similar core structure, the presence of different substituents can lead to variations in their chemical properties and biological activities

Properties

Molecular Formula

C10H13N3O4S

Molecular Weight

271.30 g/mol

IUPAC Name

3-cyclopropyloxy-5-(methanesulfonamido)pyridine-4-carboxamide

InChI

InChI=1S/C10H13N3O4S/c1-18(15,16)13-7-4-12-5-8(9(7)10(11)14)17-6-2-3-6/h4-6,13H,2-3H2,1H3,(H2,11,14)

InChI Key

RCYFNDMDOGHJSO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CN=CC(=C1C(=O)N)OC2CC2

Origin of Product

United States

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